1-(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-羰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide” is a type of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine . It is a solid substance with an empirical formula of C7H8N2O3 and a molecular weight of 168.15 .
Physical and Chemical Properties Analysis
The compound is a solid substance . Its empirical formula is C7H8N2O3 and it has a molecular weight of 168.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学研究应用
合成与生物活性
杂环化合物合成:已合成各种取代的吡唑并[4,3-c]吡啶-3-醇作为新型稠合杂环,证明了吡唑衍生物在创建具有预期药理活性的新型杂环化合物方面的多功能性 (Karthikeyan, Vijayakumar, & Sarveswari, 2014)。
抗菌剂:基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的新型合成路线显示出显着的抗禽流感病毒活性,突出了吡唑衍生物在抗病毒研究中的潜力 (Hebishy, Salama, & Elgemeie, 2020)。
抗 5-脂氧合酶和抗癌剂:已合成并评估吡唑并嘧啶衍生物作为抗 5-脂氧合酶剂及其抗癌活性,展示了吡唑基化合物在炎症和癌症治疗中的治疗潜力 (Rahmouni 等,2016)。
药理应用
GPCR 配体:吡唑并[1,5-a]吡啶衍生物已被确认为高亲和力多巴胺受体部分激动剂,证明了设计具有治疗精神疾病的潜在治疗益处的 G 蛋白偏向部分激动剂的可行性 (Möller 等,2017)。
CB1 大麻素受体的拮抗剂活性:作为 CB1 大麻素受体拮抗剂的吡唑衍生物的分子相互作用研究表明它们在调节受体活性中的作用,为大麻素受体药理学研究做出了贡献 (Shim 等,2002)。
作用机制
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, and not inhaling the compound . In case of accidental ingestion, contact with skin or eyes, or inhalation, appropriate first aid measures should be taken .
属性
IUPAC Name |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(18)9-2-5-16(6-3-9)13(19)10-8-11-17(15-10)4-1-7-20-11/h8-9H,1-7H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNCUNXMSFABDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。